molecular formula C8H9ClO B031597 4-Methoxybenzyl chloride CAS No. 824-94-2

4-Methoxybenzyl chloride

Cat. No.: B031597
CAS No.: 824-94-2
M. Wt: 156.61 g/mol
InChI Key: MOHYOXXOKFQHDC-UHFFFAOYSA-N
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Description

4-Methoxybenzyl chloride, also known as 1-(chloromethyl)-4-methoxybenzene, is an organic compound with the molecular formula C8H9ClO. It is a colorless to pale yellow liquid that is used as an intermediate in organic synthesis. This compound is known for its role in the protection of hydroxyl groups in organic synthesis and is often used in the preparation of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Methoxybenzyl chloride can be synthesized through the chlorination of 4-methoxybenzyl alcohol. The reaction typically involves the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified by distillation .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

PMB-Cl undergoes nucleophilic substitution with a range of nucleophiles, forming protected intermediates critical in multistep syntheses.

Reactions with Amines, Alcohols, and Thiols

  • Amines : Reacts with primary and secondary amines to form 4-methoxybenzyl (PMB)-protected amines. For example, PMB-Cl reacts with N-Cbz glycine in the presence of triethylamine to yield PMB esters, which are pivotal in peptide synthesis .
  • Alcohols : Ultrasound-assisted reactions with alcohols under biphasic conditions (e.g., NaOH/H₂O-CH₂Cl₂) rapidly generate PMB ethers. This method achieves >90% yield within 30 minutes .
  • Thiols : Forms thioether derivatives, though these reactions are less common due to competing oxidation pathways.

Esterification with Carboxylic Acids

PMB-Cl reacts with carboxylic acids under basic conditions to form PMB esters, widely used to protect acidic protons. For example:

  • Sterically hindered acids : Heating with DMF at 100°C enables esterification of hindered substrates like carboxy aldehyde 3 , yielding vinyl iodide precursors .
  • Amino acids : Silver carboxylates of amino acids react with PMB-Cl to avoid racemization, providing enantiomerically pure esters .

Table 1: Nucleophilic Substitution Reactions of PMB-Cl

SubstrateNucleophileProductConditionsYieldSource
N-Cbz glycineCarboxylic acidPMB esterEt₃N, DMF, 25°C>90%
Benzyl alcoholAlcoholPMB etherUltrasound, NaOH, CH₂Cl₂95%
Allylic alcoholsAlcoholPMB etherOtera’s catalyst, reflux89%

Solvolysis and Mechanistic Studies

Solvolysis of PMB-Cl follows an Sₙ1 mechanism, with solvent participation influencing reaction rates.

Solvent Effects

  • Nucleophilic solvents : Ethanol/water mixtures accelerate solvolysis via dual ionization and nucleophilic attack .
  • Low-polarity solvents : Reaction rates decrease due to reduced stabilization of the carbocation intermediate .

Table 2: Solvolysis Rate Constants (k × 10⁵ s⁻¹) at 25°C

SolventPMB-Cl RatePMB-Br Rate
80% Ethanol4.28.7
97% TFE0.30.9
Acetone/water1.83.4

TFE = 2,2,2-Trifluoroethanol

Kinetic Isotope Effects (KIE)

  • α-Deuterium KIE : Values of 1.08–1.21 for PMB-Cl suggest a stepwise mechanism with partial nucleophilic participation .

Coupling Reactions

PMB-Cl participates in cross-coupling reactions to construct complex architectures:

  • Suzuki-Miyaura coupling : Reacts with potassium aryltrifluoroborates under Pd catalysis to form diarylmethanes .
  • Nozaki-Hiyama-Kishi reaction : Appends PMB ester fragments to macrocyclic aldehydes, enabling total syntheses of natural products like haterumalide NA .

Thermal Stability and Decomposition

PMB-Cl exhibits thermal hazards under uncontrolled conditions:

  • Exothermic decomposition : At >100°C, self-accelerating decomposition generates gaseous byproducts, posing explosion risks .
  • Stabilizers : Commercial formulations include potassium carbonate (0.5 wt%) or amylene to suppress degradation .

Critical Storage Parameters

ParameterValue
Max storage temp25°C
Decomposition onset120°C (DSC)

Scientific Research Applications

Pharmaceutical Applications

Anticancer Agents
PMB-Cl is instrumental in synthesizing stilbene and dihydrostilbene derivatives, which have shown potential as anticancer agents. Research indicates that these derivatives exhibit significant cytotoxic activity against cancer cell lines, making PMB-Cl a valuable precursor in cancer drug development .

Protecting Group in Organic Synthesis
In organic chemistry, PMB-Cl serves as a protecting group for carboxylic acids and alcohols. The 4-methoxybenzyl (PMB) group can be easily introduced and removed under mild conditions, making it a "workhorse" protecting group in multi-step syntheses. This property is particularly useful in peptide synthesis and the preparation of complex natural products .

Industrial Applications

Synthesis of Fine Chemicals
PMB-Cl is utilized in the synthesis of various fine chemicals, including agrochemicals and specialty chemicals. Its reactivity allows for the formation of esters and amides through acylation reactions with alcohols and amines, facilitating the production of diverse chemical compounds .

Carbohydrate Chemistry
The PMB group is extensively used in carbohydrate chemistry due to its stability and ease of removal under oxidative conditions. This application is crucial for synthesizing glycosides and other carbohydrate derivatives, enabling researchers to explore complex glycosylation reactions .

Case Study 1: Anticancer Derivatives

A study published in Organic Chemistry demonstrated the synthesis of PMB-protected stilbene derivatives that exhibited potent anticancer activity against various tumor cell lines. The research highlighted the efficacy of these compounds in inhibiting cell proliferation and inducing apoptosis, showcasing PMB-Cl's role as a key intermediate in drug discovery .

Case Study 2: Peptide Synthesis

In another significant study, researchers utilized PMB-Cl to protect amino acids during peptide synthesis. The PMB group allowed for selective deprotection under mild conditions, resulting in high yields of desired peptide products. This methodology emphasizes the importance of PMB-Cl in developing peptide-based therapeutics .

Data Tables

Application AreaSpecific Uses
PharmaceuticalsAnticancer agents
Organic SynthesisProtecting group for carboxylic acids
Fine ChemicalsSynthesis of esters and amides
Carbohydrate ChemistryGlycoside synthesis

Mechanism of Action

The mechanism of action of 4-methoxybenzyl chloride involves its reactivity as an electrophile. The chlorine atom in the molecule is highly reactive and can be easily displaced by nucleophiles. This reactivity makes it a valuable intermediate in organic synthesis, where it can be used to introduce the 4-methoxybenzyl group into various molecules .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its reactivity as an electrophile and its ability to serve as a protecting group in organic synthesis. Its versatility in undergoing various chemical reactions makes it a valuable intermediate in the synthesis of complex organic molecules .

Biological Activity

4-Methoxybenzyl chloride (4-MBC) is an organic compound with significant biological activity, particularly noted for its role as a genotoxic impurity in pharmaceuticals. This article explores its biological properties, mechanisms of action, and implications for human health, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C9H10ClO
  • Molecular Weight : 172.63 g/mol

The compound features a methoxy group (-OCH₃) attached to a benzyl chloride moiety, which influences its reactivity and biological interactions.

Genotoxicity and Biological Assays

4-MBC has been identified as a genotoxic impurity in various pharmaceutical formulations, particularly in venlafaxine hydrochloride. Its genotoxic potential has been assessed through several assays:

  • Salmonella/microsome assay : This assay evaluates mutagenicity by measuring the ability of compounds to induce mutations in bacteria.
  • DNA repair assay : This test assesses the capability of cells to repair DNA damage caused by genotoxic agents.

Research indicates that 4-MBC exhibits significant mutagenic activity in these assays, comparable to other related compounds such as benzyl chloride (BC) and 4-chloromethylbiphenyl (4CMB). For instance, a study found that 4-MBC was active in mutagenicity assays without requiring metabolic activation, suggesting direct DNA interaction capabilities .

Case Study 1: Pharmaceutical Impurity

In a study focusing on venlafaxine hydrochloride, a novel RP-HPLC method was developed to quantify 4-MBC levels. The method demonstrated high sensitivity with a limit of quantification (LOQ) of 0.052 ppm and showed robust recovery rates ranging from 103.26% to 111.47% across various concentrations. The stability of 4-MBC in the tested formulations was confirmed over time, indicating its persistence as a potential risk factor in drug safety assessments .

Case Study 2: Occupational Exposure

A cohort study involving workers exposed to benzyl chloride derivatives, including 4-MBC, reported elevated incidences of lung cancer among employees in chemical manufacturing settings. The study highlighted a statistically significant association between exposure duration and cancer mortality rates, underscoring the potential carcinogenic risks associated with long-term exposure to compounds like 4-MBC .

The biological activity of 4-MBC is primarily attributed to its ability to form reactive intermediates that can interact with cellular macromolecules, leading to DNA damage. The following mechanisms have been proposed:

  • Alkylation of DNA : The chloride group can react with nucleophilic sites on DNA, causing mutations.
  • Induction of oxidative stress : Metabolism of 4-MBC may lead to the generation of reactive oxygen species (ROS), contributing to cellular damage.

Summary of Research Findings

Study TypeFindings
Salmonella/microsome assaySignificant mutagenicity observed; direct interaction with DNA without metabolic activation
RP-HPLC Method DevelopmentHigh sensitivity for detecting 4-MBC; robust recovery rates indicate stability as an impurity
Occupational Exposure StudyElevated lung cancer rates among exposed workers; significant correlation with exposure duration

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-methoxybenzyl chloride in laboratory settings?

The most widely used method involves reacting 4-methoxybenzyl alcohol with thionyl chloride (SOCl₂) in chloroform at 0°C. This reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by chlorine. Key steps include:

  • Dropwise addition of SOCl₂ to the alcohol in chloroform under ice-cooling to control exothermicity.
  • Stirring for 12 hours to ensure complete conversion.
  • Removal of excess SOCl₂ and solvent under vacuum to isolate the product with 93% yield .
    Purification is typically achieved via distillation or column chromatography. Alternative methods include using PCl₃ or oxalyl chloride , though SOCl₂ is preferred for its efficiency and mild conditions.

Q. How is this compound utilized as a protecting group in organic synthesis?

4-Methoxybenzyl (PMB) chloride is a versatile protecting agent for hydroxyl and amine groups. Its applications include:

  • Alcohol protection : Forms PMB ethers under basic conditions (e.g., NaH or DBU), which are stable during acidic/basic reactions but cleavable via oxidative methods (e.g., ceric ammonium nitrate or DDQ) .
  • Amine protection : Reacts with primary/secondary amines to form PMB-amines, resistant to hydrolysis but removable by hydrogenolysis or strong acids .
  • Peptide synthesis : Used to protect C-terminal glycine residues, though racemization risks require careful optimization of reaction conditions (e.g., low temperatures, non-polar solvents) .

Advanced Research Questions

Q. What experimental strategies minimize racemization when using this compound to protect chiral centers in amino acids?

Racemization during PMB protection of amino acids can be mitigated by:

  • Low-temperature reactions (<0°C) to slow base-catalyzed enolization.
  • Using non-polar solvents (e.g., CH₂Cl₂) instead of DMF or DMSO.
  • Avoiding strong bases; imidazole or DMAP are preferred for activating acid chlorides.
  • Real-time monitoring via chiral HPLC or circular dichroism (CD) to detect early-stage racemization .

Q. How can researchers address discrepancies in reported reaction yields for PMB-protected intermediates?

Discrepancies often arise from:

  • Reagent purity : Trace moisture in SOCl₂ or solvents can hydrolyze PMB-Cl, reducing yields. Use freshly distilled reagents and anhydrous conditions.
  • Reaction monitoring : Incomplete conversion due to suboptimal stoichiometry (e.g., insufficient SOCl₂). Confirm completion via TLC or GC-MS.
  • Workup procedures : Residual HCl or solvents may affect isolated yields. Neutralize acidic byproducts with NaHCO₃ before extraction .
    Reproducing literature protocols with strict control of variables (temperature, solvent dryness) is critical.

Q. What mechanistic insights explain the selective deprotection of PMB groups using oxalyl chloride?

Oxalyl chloride (COCl)₂ facilitates PMB deprotection via electrophilic cleavage :

  • The reagent generates a chlorooxonium ion that protonates the PMB ether’s methoxy group.
  • Subsequent SN1-type cleavage releases the PMB cation, which is trapped as this compound.
  • Advantages over traditional methods (e.g., DDQ): Higher selectivity for PMB over benzyl or allyl groups and compatibility with acid-sensitive substrates .

Q. How does the choice of solvent impact the efficiency of PMB protection in sterically hindered substrates?

  • Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity but may promote side reactions in hindered systems.
  • Chloroform or toluene is preferred for bulky substrates due to their low polarity, reducing unwanted SN2 pathways.
  • Microwave-assisted synthesis in DCE has been reported to accelerate reactions for hindered alcohols while maintaining >90% yield .

Q. What analytical techniques are most reliable for characterizing PMB-protected compounds?

  • ¹H NMR : Methoxy protons (δ 3.8 ppm) and benzyl protons (δ 4.4 ppm) confirm PMB incorporation.
  • HRMS : Exact mass analysis verifies molecular ion peaks.
  • IR Spectroscopy : Absence of OH/NH stretches post-protection.
  • X-ray crystallography : Resolves stereochemistry in chiral PMB derivatives .

Q. How can researchers optimize PMB deprotection in multistep syntheses without damaging sensitive functional groups?

  • Oxidative cleavage : Ceric ammonium nitrate in aqueous acetonitrile selectively removes PMB groups without affecting esters or alkenes.
  • Reductive cleavage : Hydrogenolysis with Pd/C under H₂ is suitable for PMB-amines but incompatible with sulfur-containing groups.
  • Acid-labile linkers : Use TFA in CH₂Cl₂ for PMB cleavage in solid-phase peptide synthesis .

Properties

IUPAC Name

1-(chloromethyl)-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9ClO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

MOHYOXXOKFQHDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID20231718
Record name 4-Methyloxybenzyl chloride
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Molecular Weight

156.61 g/mol
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CAS No.

824-94-2
Record name 4-Methoxybenzyl chloride
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Record name 4-Methyloxybenzyl chloride
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Record name 4-Methoxybenzyl chloride
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Record name 4-Methyloxybenzyl chloride
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Record name p-(chloromethyl)anisole
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Synthesis routes and methods I

Procedure details

A solution comprising 108.1 grams of anisole in 450 ml of benzene was cooled to 2° C. and then saturated with gaseous hydrogen chloride for a period of 3 hours at a maximum temperature of 5° C. Then 38.6 grams of paraformaldehyde was added thereto at 20° C. and, following the addition, the reaction mixture was heated to 45° C. and maintained thereat for 1 hour and again cooled to 20° C. Following, gaseous hydrogen chloride was introduced for an additional 5 hours. Next, the aqueous layer was separated and the benzene solution washed with a saturated solution of calcium chloride in eight 150 ml portions and dried over magnesium sulfate. The residue was distilled in vacuum to yield 102.7 grams (65.7%) of 4-methoxybenzyl chloride, b.p. 108°-110° C./12 Torr.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

4-Methoxybenzylalcohol (50 g, 0.36 mol) (Aldrich) was added dropwise to 100 mL of conc. HCl and stirred vigorously for 2 h at rt. The reaction mixture was extracted four times with Et2O, the Et2O extracts were combined, washed with brine, dried (Na2SO4), and concentrated. The yellow oil was distilled at 70°-73° C. (0.2 mmHg) to give 52 g (93%) as a colorless oil: 1H NMR (CDCl3) d 3.85 (s, 3H, OCH3), 4.62 (s, 2H, CH2Cl), 6.91-6.93 (d, 2H, J=8 Hz, ArH), 7.38-7.40 (d, 2H, J=8 Hz, ArH) ; MS(FD) 156(M+).
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Synthesis routes and methods IV

Procedure details

110 mmol 4-methoxybenzyl alcohol was dissolved in 60 ml dioxane and 150 mmol SOCl2 was slowly dropped into the solution. The solution was stirred for 3 h at 60° C. and evaporated under reduced pressure. EtOAc was added and the resulted solution was washed with water. The separated organic layer was dried and evaporated to give 107 mmol 1-(chloromethyl)-4-methoxybenzene.
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Synthesis routes and methods V

Procedure details

To 138.0 g of p-methoxybenzyl alcohol in 500 ml of dry chloroform is added, dropwise, 119 g of thionyl chloride. Subsequently, the mixture is stirred and heated under reflux for 2 hours, concentrated from the steam bath and the residue fractionated to give p-methoxybenzyl chloride.
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